molecular formula C16H17BrN4S B5012766 4-N,4-N-dimethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide

4-N,4-N-dimethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide

Cat. No.: B5012766
M. Wt: 377.3 g/mol
InChI Key: DKPHEELRWLRHRP-UHFFFAOYSA-N
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Description

The compound “N,N-dimethyl-N’-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and an aromatic benzene ring. The presence of the dimethylamino group (N,N-dimethyl) suggests that this compound could exhibit basic properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar because of the conjugated system of the pyridine, thiazole, and benzene rings. The electron-donating dimethylamino group could potentially have a significant impact on the electronic structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the dimethylamino group might increase the basicity of the compound .

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S.BrH/c1-20(2)14-5-3-13(4-6-14)18-16-19-15(11-21-16)12-7-9-17-10-8-12;/h3-11H,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPHEELRWLRHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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